molecular formula C24H26N6O2S B2373652 2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014047-47-2

2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2373652
CAS No.: 1014047-47-2
M. Wt: 462.57
InChI Key: ZWYWQZCXWVCWLV-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H26N6O2S and its molecular weight is 462.57. The purity is usually 95%.
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Biological Activity

The compound 2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dimethyl groups at the 2 and 5 positions.
  • A benzenesulfonamide moiety.
  • A pyridazine ring substituted with a pyrazole derivative.

This structural complexity suggests the potential for diverse biological interactions.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridazine moieties exhibit significant anticancer properties. For instance:

  • A study evaluated derivatives of pyrazole and found that certain compounds showed promising cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .
  • The specific compound's mechanism may involve inhibition of key signaling pathways associated with cancer cell proliferation.

Antiviral Properties

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents. For example:

  • Compounds similar to the target molecule have been shown to inhibit viral replication in vitro, suggesting a possible application in treating viral infections .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of enzymes critical for cellular functions. The specific compound may inhibit enzymes involved in cancer cell metabolism or viral replication.
  • Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Study 1: Anticancer Efficacy

A recent study investigated a series of pyrazole sulfonamides for their anticancer properties. The lead compound demonstrated significant activity against the HepG2 cell line with an IC50 value of 1.1 µM. This study emphasizes the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Activity

Another study focused on a related pyrazole compound that inhibited hepatitis C virus replication. The compound exhibited an EC50 value of 0.20 µM, indicating strong antiviral activity. This finding supports further investigation into similar structures for therapeutic applications against viral infections .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeCell Line/PathogenIC50/EC50 Value (µM)Reference
Compound AAnticancerHepG21.1
Compound BAntiviralHCV0.20
Compound CAnticancerMCF73.79

Properties

IUPAC Name

2,5-dimethyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2S/c1-15-6-7-16(2)22(14-15)33(31,32)29-21-10-8-20(9-11-21)25-23-12-13-24(27-26-23)30-19(5)17(3)18(4)28-30/h6-14,29H,1-5H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYWQZCXWVCWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.